Picropodopyllotoxone

Descripción general

Descripción

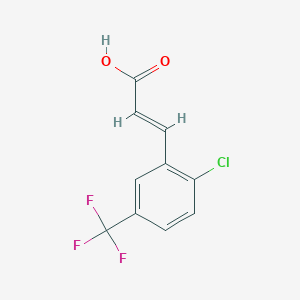

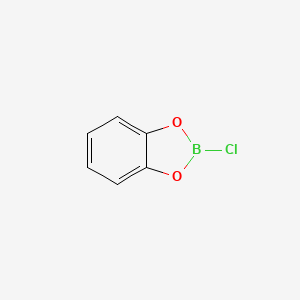

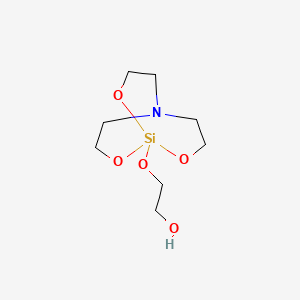

Picropodophyllone is an aryltetralin lignan isolated from the leaves of Podophyllum hexandrum. It is known for its antifungal properties and is a significant compound in the study of natural products and their biological activities .

Aplicaciones Científicas De Investigación

Picropodophyllone has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the chemical behavior of aryltetralin lignans.

Biology: Picropodophyllone is studied for its antifungal properties and its effects on various biological systems.

Industry: It is used in the development of antifungal agents and other bioactive compounds.

Mecanismo De Acción

Picropodophyllone exerts its effects primarily through its antifungal activity. It inhibits the growth of fungal cells by interfering with their cell wall synthesis and disrupting their cellular processes. The molecular targets and pathways involved include the inhibition of key enzymes and proteins essential for fungal cell survival .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of picropodophyllone involves cyclopropanation of the appropriate chalcone with ethoxycarbonyl dimethylsulphonium methylide. The resulting cyclopropyl ketone is then treated with stannic chloride in nitromethane .

Industrial Production Methods

Industrial production methods for picropodophyllone are not extensively documented. the process generally involves extraction from the leaves of Podophyllum hexandrum, followed by purification using chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions

Picropodophyllone undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert picropodophyllone into its oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of picropodophyllone.

Substitution: Substitution reactions involve replacing one functional group in picropodophyllone with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of picropodophyllone, which are studied for their unique biological activities .

Comparación Con Compuestos Similares

Similar Compounds

Podophyllotoxin: Another aryltetralin lignan with similar biological activities.

Picropodophyllin: A compound closely related to picropodophyllone, known for its anticancer properties.

Uniqueness

Its distinct chemical structure and biological activities set it apart from other similar compounds .

Propiedades

IUPAC Name |

(5aR,8aS,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-19H,8-9H2,1-3H3/t13-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCQYPPCSYRZOT-MJXNMMHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197246 | |

| Record name | Picropodopyllotoxone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

477-48-5 | |

| Record name | (-)-Picropodophyllone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picropodopyllotoxone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picropodopyllotoxone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural characteristics of Picropodophyllone?

A1: Picropodophyllone is characterized by its aryltetralin skeleton, a common feature of podophyllotoxin-related lignans. It possesses a lactone ring, a ketone group at C-9, and various substituents on the aromatic rings that influence its biological activity.

Q2: Can you elaborate on the methods used to identify and quantify Picropodophyllone in plant extracts?

A2: Thin Layer Chromatography (TLC) coupled with scanning densitometry has been successfully employed for the separation and quantification of Picropodophyllone and other lignans in plant materials like Diphylleia sinensis []. High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the identification and analysis of aryltetralin lignans, including Picropodophyllone [, ].

Q3: Has Picropodophyllone been chemically synthesized, and what insights have these syntheses provided?

A3: Yes, several total syntheses of (±)-Picropodophyllone have been reported [, , , , , ]. These syntheses often involve strategies like cyclopropanation of chalcones followed by ring expansion to form the tetralone core, highlighting the key structural features of this molecule. Additionally, biomimetic approaches mimicking the biosynthetic pathways in plants, using reagents like CrO3-HBF4-MeCN, have also been explored [].

Q4: What is known about the stability of Picropodophyllone?

A4: While specific stability data for Picropodophyllone may be limited in the provided research, the presence of the lactone ring and ketone group suggests potential sensitivity to hydrolytic conditions (e.g., strong acids or bases). Further research is needed to fully characterize its stability profile under various conditions such as temperature, pH, and exposure to light and oxygen.

Q5: Have any studies investigated the potential environmental impact of Picropodophyllone?

A5: The provided research does not delve into the environmental impact or degradation of Picropodophyllone. Considering its natural origin and potential biological activity, future studies assessing its ecotoxicological effects and degradation pathways would be valuable.

Q6: Is there any information about the potential immunogenicity or interaction of Picropodophyllone with drug transporters and metabolizing enzymes?

A6: The provided research focuses primarily on the chemical synthesis and characterization of Picropodophyllone, with limited information regarding its pharmacological properties, including immunogenicity, drug transporter interactions, or effects on metabolizing enzymes. Further research is needed to explore these aspects.

Q7: Are there alternative compounds or substitutes with similar structural features or biological activities to Picropodophyllone?

A7: Yes, the research highlights several compounds structurally related to Picropodophyllone, including podophyllotoxin, dehydropodophyllotoxin, and podophyllotoxone [, , , , ]. These compounds, often found alongside Picropodophyllone in plant sources, share the aryltetralin core and exhibit various biological activities, making them interesting subjects for comparative studies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B1587505.png)

![Methyl 2-aminobenzo[d]thiazole-4-carboxylate](/img/structure/B1587512.png)